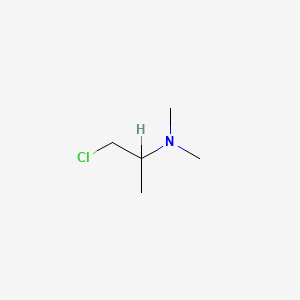
1,1,1-Trichloropentafluoropropane
Descripción general
Descripción
1,1,1-Trichloropentafluoropropane, also known as CFC-215cb, is a chemical compound with the molecular formula C3Cl3F5 . It has an average mass of 237.383 Da and a monoisotopic mass of 235.898575 Da .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trichloropentafluoropropane consists of three carbon atoms, three chlorine atoms, and five fluorine atoms .Physical And Chemical Properties Analysis
1,1,1-Trichloropentafluoropropane has a melting point of -80°C and a boiling point of 70-71°C . It has a density of 1.646 g/cm^3 and a refractive index of 1.3527 .Aplicaciones Científicas De Investigación
Thermodynamic Properties and Phase Transitions
1,1,1-Trichloropentafluoropropane has been studied for its thermodynamic properties. The heat capacity from 12 to 300 K, phase transitions, and thermodynamic functions were measured, revealing significant insights into the physical characteristics of this compound and its related compounds (Kolesov et al., 1974).
Catalytic Reactions
The compound has applications in catalytic reactions. For example, its reactions on various catalysts have been studied, especially in the presence of hydrogen fluoride, indicating its role in heterogeneous catalytic processes (Blanchard et al., 1990).
Surface Tension Measurements
Research has also been conducted on the surface tensions of compounds including 1,1,1-Trichloropentafluoropropane. Such studies are crucial for understanding the physical and chemical properties of these compounds in different conditions (Higashi et al., 1997).
Spectroscopic Studies
The compound's suitability as a matrix in spectroscopic studies of radiation-produced radical cations was explored. This research aids in understanding the interaction of this compound with radiation and its potential applications in spectroscopy (Strobbe & Ceulemans, 1982).
Density and Viscosity Measurements
The behavior of 1,1,1-Trichloropentafluoropropane in binary mixtures has been investigated by measuring density and kinematic viscosity. Such studies help in understanding the compound's interactions in mixtures, which is vital for various industrial applications (Lorenzi et al., 1995).
Environmental Impact Studies
There are also studies focused on the environmental impact of compounds like 1,1,1-Trichloropentafluoropropane. For instance, the presence of trifluoroacetate in the environment as a degradation product of similar compounds has been a subject of research, contributing to our understanding of environmental chemistry and pollution (Jordan & Frank, 1999).
Safety and Hazards
Propiedades
IUPAC Name |
1,1,1-trichloro-2,2,3,3,3-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5/c4-2(5,6)1(7,8)3(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXHKBZNQULJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(Cl)(Cl)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863351 | |
| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trichloropentafluoropropane | |
CAS RN |
4259-43-2, 28109-69-5 | |
| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4259-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CFC 215 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004259432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichloropentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)









